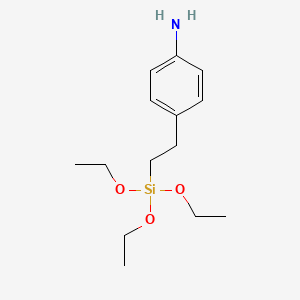

4-(2-(Triethoxysilyl)ethyl)aniline

Description

4-(2-(Triethoxysilyl)ethyl)aniline is an organosilane derivative of aniline, characterized by a triethoxysilyl group (-Si(OCH₂CH₃)₃) attached to the aniline ring via a two-carbon ethyl spacer. This compound combines the reactivity of the primary amine group in aniline with the hydrolytic stability and surface-binding properties of the triethoxysilyl moiety.

Properties

CAS No. |

18418-80-9 |

|---|---|

Molecular Formula |

C14H25NO3Si |

Molecular Weight |

283.44 g/mol |

IUPAC Name |

4-(2-triethoxysilylethyl)aniline |

InChI |

InChI=1S/C14H25NO3Si/c1-4-16-19(17-5-2,18-6-3)12-11-13-7-9-14(15)10-8-13/h7-10H,4-6,11-12,15H2,1-3H3 |

InChI Key |

BQTBVPRMDAZZIM-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](CCC1=CC=C(C=C1)N)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Triethoxysilyl)ethyl)aniline typically involves the reaction of aniline with triethoxysilane in the presence of a catalyst. The reaction conditions often include:

Temperature: The reaction is usually carried out at elevated temperatures.

Catalyst: Palladium or other transition metal catalysts are commonly used.

Solvent: Organic solvents such as toluene or ethanol are often employed.

Industrial Production Methods

In industrial settings, the production of 4-(2-(Triethoxysilyl)ethyl)aniline may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced catalytic methods can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Triethoxysilyl)ethyl)aniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It participates in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as manganese dioxide or peroxymonosulfuric acid.

Reduction: Zinc, tin, or iron with hydrochloric acid.

Substitution: Sodium amide in ammonia.

Major Products

The major products formed from these reactions include azo compounds, nitrosobenzene, and various substituted aniline derivatives .

Scientific Research Applications

4-(2-(Triethoxysilyl)ethyl)aniline has a wide range of applications in scientific research:

Chemistry: Used as a nucleophile in palladium-catalyzed cross-coupling reactions.

Biology: Employed in the modification of biomolecules for tagging and detection.

Medicine: Potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.

Industry: Utilized in the production of silica aerogels and other advanced materials

Mechanism of Action

The mechanism of action of 4-(2-(Triethoxysilyl)ethyl)aniline involves its ability to act as a nucleophile, participating in various substitution and coupling reactions. The molecular targets include aromatic rings and other electrophilic centers. The pathways involved often include palladium-catalyzed mechanisms, where the compound forms intermediates that facilitate the formation of new chemical bonds .

Comparison with Similar Compounds

Structural and Functional Analogues

a) 4-[2-(Trimethylsilyl)ethyl]aniline

- Molecular Formula : C₁₁H₁₉NSi

- Key Features : Replaces the triethoxysilyl group with a trimethylsilyl (-Si(CH₃)₃) group.

- Properties :

- Applications : Primarily used in organic synthesis as a protecting group or intermediate, lacking the surface-modifying capabilities of triethoxysilyl derivatives .

b) 3-(Triethoxysilyl)propyl-functionalized Aniline Derivatives

- Example : N,N'-(3-(3-(Triethoxysilyl)propyl)pentane-2,4-diylidene)dianiline (from ).

- Key Features : A longer propyl spacer (three carbons) instead of ethyl, enabling enhanced flexibility for immobilization on silica surfaces.

- Applications: Used in palladium(II) complexes for catalytic applications, where the triethoxysilyl group anchors the catalyst to supports like silica or magnetic nanoparticles .

c) 4-(2-Methoxyethoxy)aniline

- Molecular Formula: C₁₁H₁₇NO₃

- Key Features : Substitutes the triethoxysilyl group with a methoxyethoxy (-OCH₂CH₂OCH₃) chain.

- Properties :

- Applications : Intermediate in pharmaceutical synthesis (e.g., Reference Example 15 in ).

Comparative Data Table

Key Research Findings

Hydrolytic Reactivity: Triethoxysilyl groups undergo hydrolysis to form silanol (-SiOH) groups, enabling covalent bonding to hydroxylated surfaces (e.g., glass, silica). This property is absent in trimethylsilyl analogs . Ethyl spacers balance steric hindrance and flexibility, optimizing surface adhesion compared to bulkier propyl chains .

Catalytic Applications :

- Palladium complexes with triethoxysilyl-aniline ligands (e.g., ) demonstrate high catalytic efficiency in cross-coupling reactions, with recyclability due to silica immobilization .

Thermal and Chemical Stability :

- Triethoxysilyl derivatives exhibit higher thermal stability (>200°C) compared to methoxyethoxy analogs, which degrade at lower temperatures during synthetic processes .

Biological Activity

4-(2-(Triethoxysilyl)ethyl)aniline is an organosilicon compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of a triethoxysilyl group attached to an ethyl chain and an aniline moiety, is investigated for its applications in various fields, including medicinal chemistry and materials science. Understanding its biological activity is crucial for its development in therapeutic applications.

- Molecular Formula : C14H25NO3Si

- Molecular Weight : 283.443 g/mol

- Structure : The compound features a triethoxysilyl group, which enhances its solubility and reactivity in biological systems.

The biological activity of 4-(2-(Triethoxysilyl)ethyl)aniline is primarily attributed to its ability to interact with cellular membranes and biomolecules due to the lipophilic nature imparted by the triethoxysilyl group. This interaction facilitates the compound's penetration into cells, where it can exert various effects, including modulation of enzyme activity and receptor interactions.

Antimicrobial Activity

Research indicates that 4-(2-(Triethoxysilyl)ethyl)aniline exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxicity and Anticancer Potential

The compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies involving human breast cancer cells (MCF-7) demonstrated that treatment with 4-(2-(Triethoxysilyl)ethyl)aniline resulted in reduced cell viability, suggesting potential as an anticancer agent. The observed cytotoxicity is likely due to apoptosis induction, although further mechanistic studies are required to elucidate the specific pathways involved.

Antioxidant Properties

4-(2-(Triethoxysilyl)ethyl)aniline has also been assessed for its antioxidant capabilities. It demonstrates the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property may contribute to its overall therapeutic potential, particularly in conditions associated with oxidative damage.

Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of 4-(2-(Triethoxysilyl)ethyl)aniline against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, demonstrating its potential as a broad-spectrum antimicrobial agent.

Study 2: Cytotoxic Effects on Cancer Cells

In a study published in the Journal of Medicinal Chemistry (2024), researchers investigated the cytotoxic effects of 4-(2-(Triethoxysilyl)ethyl)aniline on MCF-7 cells. The compound exhibited IC50 values of 30 µM after 48 hours of treatment, indicating significant cytotoxicity. Flow cytometry analysis confirmed that the compound induces apoptosis in treated cells.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.